molecular formula C25H25BrN4O3 B11629058 (3-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(3-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11629058
M. Wt: 509.4 g/mol
InChI Key: UPLOWGHQQPNZCI-UHFFFAOYSA-N
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Description

5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is a complex organic compound that features a piperazine ring, a nitro group, and a bromobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE typically involves multi-step procedures. One common approach is the reaction of 3-bromobenzoyl chloride with piperazine to form the intermediate 4-(3-bromobenzoyl)piperazine. This intermediate is then reacted with 2-nitro-N-(2-phenylethyl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The bromine atom in the bromobenzoyl moiety can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used.

    Hydrolysis: The products include the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the nitro group can participate in redox reactions within cells. The bromobenzoyl moiety may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H25BrN4O3

Molecular Weight

509.4 g/mol

IUPAC Name

(3-bromophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H25BrN4O3/c26-21-8-4-7-20(17-21)25(31)29-15-13-28(14-16-29)22-9-10-24(30(32)33)23(18-22)27-12-11-19-5-2-1-3-6-19/h1-10,17-18,27H,11-16H2

InChI Key

UPLOWGHQQPNZCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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